molecular formula C11H23Br2N B14666644 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide CAS No. 36690-25-2

4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide

Cat. No.: B14666644
CAS No.: 36690-25-2
M. Wt: 329.11 g/mol
InChI Key: VZTCTBQNKJEIOW-UHFFFAOYSA-M
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Description

4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide is a quaternary ammonium compound It is characterized by the presence of a bromine atom attached to a butenyl group, which is further substituted with triethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide typically involves a multi-step process. One common method includes the alkylation of a tertiary amine with an appropriate alkyl halide. The reaction conditions often require a solvent such as acetonitrile or dichloromethane and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced species.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield the corresponding iodide compound, while oxidation with potassium permanganate can produce a variety of oxidized products.

Scientific Research Applications

4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: The compound is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism by which 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide exerts its effects involves its interaction with biological membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-dimethylaniline
  • 4-Bromo-3-methylbenzoic acid
  • 3,5-Dibromo-4-methylaniline

Comparison

Compared to these similar compounds, 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. This structure enhances its solubility in both aqueous and organic solvents, making it versatile for various applications.

Properties

CAS No.

36690-25-2

Molecular Formula

C11H23Br2N

Molecular Weight

329.11 g/mol

IUPAC Name

(4-bromo-3-methylbut-2-enyl)-triethylazanium;bromide

InChI

InChI=1S/C11H23BrN.BrH/c1-5-13(6-2,7-3)9-8-11(4)10-12;/h8H,5-7,9-10H2,1-4H3;1H/q+1;/p-1

InChI Key

VZTCTBQNKJEIOW-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC=C(C)CBr.[Br-]

Origin of Product

United States

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